N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, a benzodioxine moiety, and a carbamothioyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole-pyridine intermediate: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine moiety.
Attachment of the benzodioxine ring: The benzodioxine ring is introduced through a series of reactions, including cyclization and functional group transformations.
Introduction of the carbamothioyl group: The final step involves the addition of the carbamothioyl group to the intermediate compound, typically using thiourea or similar reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with similar compounds such as:
N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide: This compound shares the oxazole-pyridine moiety but differs in other functional groups.
N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-nitrobenzamide: Another similar compound with variations in the benzene ring and nitro group.
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N4O4S |
---|---|
Molecular Weight |
446.5g/mol |
IUPAC Name |
N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H18N4O4S/c1-13-4-5-15(22-26-20-18(31-22)3-2-8-24-20)11-16(13)25-23(32)27-21(28)14-6-7-17-19(12-14)30-10-9-29-17/h2-8,11-12H,9-10H2,1H3,(H2,25,27,28,32) |
InChI Key |
SUZBKSOQLVVANQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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